Benzoic acid--cyclohexa-2,5-diene-1,4-dione (1/1)

Description

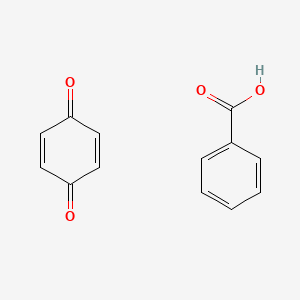

Benzoic acid–cyclohexa-2,5-diene-1,4-dione (1/1) is a co-crystal or molecular complex formed in a 1:1 stoichiometric ratio between benzoic acid (C₇H₆O₂) and para-benzoquinone (C₆H₄O₂, IUPAC name: cyclohexa-2,5-diene-1,4-dione) . Para-benzoquinone is a yellow crystalline solid with a distinct acrid odor and subli-mable properties, while benzoic acid is a white crystalline aromatic carboxylic acid . The co-crystal likely forms via hydrogen bonding or π-π interactions between the acidic proton of benzoic acid and the electron-deficient quinoid system of para-benzoquinone. Such complexes are of interest in materials science and pharmaceuticals due to modified physicochemical properties compared to their individual components .

Properties

CAS No. |

514857-57-9 |

|---|---|

Molecular Formula |

C13H10O4 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

benzoic acid;cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C7H6O2.C6H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-1-2-6(8)4-3-5/h1-5H,(H,8,9);1-4H |

InChI Key |

FMMANKHJXZGUSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC(=O)C=CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclohexa-2,5-diene-1,4-dione (1,4-Benzoquinone) Component

1,4-Benzoquinone, the quinone part of the compound, is industrially prepared mainly by oxidation of hydroquinone, which itself can be obtained via:

- Oxidation of diisopropylbenzene followed by the Hock rearrangement, producing hydroquinone and acetone as a coproduct.

- Direct hydroxylation of phenol using acidic hydrogen peroxide to yield hydroquinone and catechol, followed by oxidation of hydroquinone to quinone.

- Oxidation of hydroquinone using hydrogen peroxide catalyzed by iodine or iodine salts in polar solvents like isopropyl alcohol.

These methods provide a reliable source of the quinone moiety for further synthetic steps.

Preparation of Benzoic Acid Derivatives via Birch Reduction and Alkylation

Benzoic acid derivatives, particularly those with cyclohexadiene structures, are commonly prepared by Birch reduction of benzoic acid followed by alkylation:

- Birch reduction converts benzoic acid into 1,4-cyclohexadiene carboxylic acid intermediates.

- Alkylation with various alkyl halides (chlorides preferred in some cases for better yields) introduces functional groups at the quaternary carbon.

- The reaction typically proceeds with high yields and purity sufficient for subsequent transformations without chromatographic purification.

This method is versatile for generating cyclohexadiene-containing benzoic acid derivatives, which are key intermediates for the target compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The Birch reduction-alkylation sequence is a robust method for preparing cyclohexadiene-containing benzoic acid derivatives with high yields and purity, facilitating further functionalization.

- Oxidation of hydroquinone to quinone is efficient and can be catalyzed by environmentally benign reagents like hydrogen peroxide and iodine salts.

- Ultrasound-assisted synthesis and mild reaction conditions improve yields and reduce reaction times in the preparation of quinonoid derivatives.

- Barton-McCombie deoxygenation is a key step to remove hydroxyl groups, enabling the formation of quinone structures essential for biological activity.

- The combined compound’s quinone moiety suggests potential biological activities such as antimicrobial and anticancer effects, motivating further synthetic and biological studies.

Chemical Reactions Analysis

Birch Reduction-Alkylation

The Birch reduction-alkylation of benzoic acid is a foundational step for generating functionalized cyclohexa-2,5-diene intermediates. This reaction involves the reduction of benzoic acid to a 1,4-cyclohexadiene dianion, followed by alkylation to install quaternary centers (Table 1) .

Table 1: Birch Reduction-Alkylation of Benzoic Acid

| Alkylating Agent (R–X) | Product (1,4-Cyclohexadiene) | Yield (%) |

|---|---|---|

| CH₃–Cl | 1a (R = CH₃) | 92 |

| CH₂CN–Cl | 1b (R = CH₂CN) | 85 |

| CH₂CO₂Et–Cl | 1c (R = CH₂CO₂Et) | 88 |

Key Observations :

-

Alkyl chlorides are preferred over bromides/iodides due to reduced side reactions (e.g., elimination of H–X) .

-

Products are obtained in high purity without chromatography, enabling direct use in subsequent steps.

Amidation and Triflation

The carboxylic acid products from Birch reduction are converted to amides and triflates for Heck cyclization.

Table 2: Amidation Reactions

| Amine (R₂NH) | Amide Product (2) | Yield (%) |

|---|---|---|

| NH₂Me | 2a (R = Me) | 90 |

| NH₂Ph | 2b (R = Ph) | 82 |

| NH(CH₂)₃CH₃ | 2c (R = (CH₂)₃CH₃) | 78 |

Triflation of amides with triflic anhydride yields substrates (3) for intramolecular Heck reactions .

Intramolecular Heck Reaction

The Heck reaction forms phenanthridinone analogs via Pd-catalyzed coupling. Optimization studies highlight ligand and solvent effects (Table 3) .

Table 3: Heck Reaction Optimization

| Entry | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | e.r. |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | (R)-BINAP (12) | DMF | 80 | 72 | 92:8 |

| 2 | PdCl₂ (5) | PPh₃ (10) | Toluene | 100 | 65 | 85:15 |

Mechanistic Insight :

-

Pd-allyl intermediates facilitate 1,3-diene formation.

-

Acetate elimination is catalyzed by Pd, avoiding thermal pathways .

Halogenation and Decarboxylation

The Hunsdiecker–Borodin reaction enables decarboxylative halogenation. For example, 4-hydroxybenzoic acid undergoes bromination to yield 2,4,6-tribromophenol (Scheme 3) .

Key Pathway :

-

Electrophilic halogenation at the ipso position.

-

Decarboxylation with CO₂ release.

Radical Mechanism :

-

Acyl hypobromite decomposition generates acyloxy radicals (RCOO·), which decarboxylate to alkyl radicals (R·) .

-

Radical recombination with Br· yields alkyl bromides.

Ultrasound-Assisted Coupling

Cyclohexa-2,5-diene-1,4-dione derivatives react with anilines under ultrasonic conditions to form amino-substituted benzoquinones (Table 4) .

Table 4: Synthesis of Amino-Substituted Benzoquinones

| Aniline Derivative (7) | Product (9) | Yield (%) |

|---|---|---|

| 7a (R = H) | 9a (R = H) | 75 |

| 7b (R = 4-NO₂) | 9b (R = 4-NO₂) | 68 |

| 7c (R = 3-Cl) | 9c (R = 3-Cl) | 72 |

Conditions :

-

Ultrasound irradiation (40°C, 3 h).

-

Purification via silica gel chromatography.

Oxidative and Reductive Transformations

Scientific Research Applications

Organic Synthesis Applications

1.1. Transfer Reactions

Cyclohexa-2,5-diene-1,4-dione has been utilized as a transfer reagent in various chemical reactions. It serves as a safe and effective surrogate for hazardous reagents in ionic transfer processes. Notably, it has been employed in transfer hydrosilylation and hydrogermylation reactions, facilitating the formation of silanes and germanes from their respective hydrides without the need for direct handling of these volatile compounds . The ability to modify the substitution pattern of cyclohexa-2,5-diene-1,4-dione allows chemists to tailor its reactivity for specific applications.

Table 1: Summary of Transfer Reactions Using Cyclohexa-2,5-diene-1,4-dione

| Reaction Type | Product Type | Key Features |

|---|---|---|

| Transfer Hydrosilylation | Silanes | Safe handling; effective at room temperature |

| Transfer Hydrogermylation | Germanes | Enables the use of pyrophoric reagents |

| Hydrogenation | Various substrates | Facilitates bond formation without hazardous agents |

1.2. Diels-Alder Reactions

The compound can also function as a dienophile in Diels-Alder reactions, which are pivotal in organic synthesis for constructing cyclic structures. Its reactivity can be harnessed to create complex molecules with high stereochemical control .

Pharmacological Applications

2.1. Antiproliferative Activity

Research has demonstrated that derivatives of cyclohexa-2,5-diene-1,4-dione exhibit significant antiproliferative activity against various human tumor cell lines. For instance, compounds such as 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione have shown promising results in inducing apoptosis in melanoma cells through mechanisms involving caspase activation and poly-(ADP-ribose)-polymerase cleavage . This suggests potential therapeutic applications in cancer treatment.

Table 2: Antiproliferative Effects of Cyclohexa-2,5-diene-1,4-dione Derivatives

| Compound | Cell Line Tested | Mechanism of Action |

|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | Human Melanoma M14 | Induction of apoptosis via caspase activation |

| 2,5-Dimethoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | Various Tumor Cell Lines | Cytotoxicity enhancement through structural modifications |

Mechanism of Action

The mechanism of action of benzoic acid–cyclohexa-2,5-diene-1,4-dione involves several pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells through the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP) protein.

Reactive Oxygen Species (ROS) Formation: It promotes the formation of ROS, which can lead to oxidative stress and cell death.

Cell Cycle Arrest: The compound can cause cell cycle arrest, preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Quinhydrone (Cyclohexa-2,5-diene-1,4-dione–Benzene-1,4-diol (1/1))

Quinhydrone, a 1:1 complex of para-benzoquinone (oxidized form) and hydroquinone (benzene-1,4-diol, reduced form), shares structural similarities with the benzoic acid–quinone complex. However, quinhydrone forms via redox interactions between the quinone and hydroquinone, resulting in a dark-green crystalline material with semiconducting properties . In contrast, the benzoic acid–quinone complex lacks redox functionality but may exhibit enhanced stability due to acid-base interactions.

| Property | Benzoic Acid–Quinone (1/1) | Quinhydrone |

|---|---|---|

| Components | Benzoic acid + quinone | Quinone + hydroquinone |

| Primary Interaction | Hydrogen bonding | Redox coupling |

| Color | Not reported (likely yellow) | Dark green |

| Application | Potential cocrystal engineering | Electrochemical sensors |

(b) Benzene-1,3-dicarboxylic Acid Complexes

mentions a compound involving benzene-1,3-dicarboxylic acid, benzoic acid, and para-benzoquinone. Compared to the 1:1 benzoic acid–quinone complex, this ternary system introduces additional carboxylic groups, which may enhance solubility in polar solvents or alter crystal packing via stronger hydrogen-bonding networks .

(c) 2-Methoxy Derivatives (e.g., )

A structural analogue, 2-methoxy-5-(2-phenyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione, demonstrates how substituents like methoxy or indole groups modify quinone reactivity. These derivatives exhibit shifted redox potentials and absorption spectra compared to unsubstituted para-benzoquinone, highlighting the tunability of quinone-based complexes .

Physicochemical Properties

(a) Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility in Water (g/100 mL) |

|---|---|---|

| Para-benzoquinone | 115 | 1.1 (at 18°C) |

| Benzoic acid | 122 | 0.34 (at 25°C) |

| Quinhydrone | ~170 | Insoluble |

| Benzoic Acid–Quinone (1/1) | Not reported | Likely <1 (estimated) |

The benzoic acid–quinone complex is expected to have intermediate solubility and melting behavior relative to its components. Its subli-mable nature may resemble para-benzoquinone .

(b) Stability and Reactivity

- Oxidative Stability: Unlike quinhydrone, which undergoes reversible redox reactions, the benzoic acid–quinone complex may resist reduction due to the absence of hydroquinone .

Biological Activity

Benzoic acid–cyclohexa-2,5-diene-1,4-dione (1/1), also known as a derivative of benzoquinone, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. The following sections will explore its biological activity in detail, supported by relevant data tables and research findings.

Chemical Structure and Properties

Benzoic acid–cyclohexa-2,5-diene-1,4-dione is characterized by its unique structure that combines features of benzoic acid and cyclohexadiene. This structural combination is believed to contribute to its biological activity.

1. Anticancer Activity

Research has demonstrated that derivatives of benzoquinone, including benzoic acid–cyclohexa-2,5-diene-1,4-dione (1/1), exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various benzoquinone derivatives on cancer cell lines showed that certain modifications enhance their efficacy against tumors.

- Mechanism of Action : These compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and poly-(ADP-ribose)-polymerase (PARP) cleavage. For instance, a derivative with a hexyl chain exhibited potent cytotoxicity against human melanoma cells (M14) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 | 15 | Caspase activation |

| Benzoic acid–cyclohexa-2,5-diene-1,4-dione | Hep-G2 | >50 | Induces apoptosis |

2. Antimicrobial Activity

Benzoic acid derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi.

- Activity Spectrum : The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

3. Antioxidant Activity

The antioxidant potential of benzoic acid–cyclohexa-2,5-diene-1,4-dione has been assessed through various assays. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Evaluation Methods : DPPH radical scavenging assay indicates that the compound effectively reduces oxidative stress.

| Assay Type | Result (%) |

|---|---|

| DPPH Scavenging | 85 |

| ABTS Scavenging | 78 |

Study on Protein Degradation Pathways

A recent study highlighted the role of benzoic acid derivatives in promoting protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The findings suggest that these compounds could serve as modulators for proteostasis networks, potentially leading to anti-aging applications .

Cytotoxicity Evaluation in Cancer Cell Lines

In vitro studies conducted on Hep-G2 and A2058 cell lines demonstrated minimal cytotoxicity at therapeutic concentrations for various derivatives of benzoic acid. This indicates a favorable safety profile while maintaining bioactivity .

Q & A

Q. What are the optimal synthetic routes for preparing benzoic acid–cyclohexa-2,5-diene-1,4-dione (1/1) complexes, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation reactions in ethanol under acidic conditions. For example, heating benzoic acid derivatives with cyclohexa-2,5-diene-1,4-dione precursors (e.g., 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione) at 80°C for 24 hours in ethanol with sulfuric acid yields ~45% product . Key variables include solvent polarity (ethanol enhances solubility of aromatic intermediates), temperature (excessive heat may degrade quinone moieties), and stoichiometric ratios. Characterization via NMR and LC-MS is critical to confirm structural integrity .

Q. How can spectroscopic techniques distinguish benzoic acid–cyclohexa-2,5-diene-1,4-dione from structurally similar quinones?

- Methodological Answer : IR spectroscopy identifies carbonyl stretches (1640–1680 cm) and hydroxyl groups from benzoic acid (2500–3300 cm) . High-resolution mass spectrometry (HRMS) differentiates molecular ions (e.g., calculated m/z 324.9750 for brominated derivatives vs. observed 324.9759 ). NMR resolves aromatic proton environments: cyclohexa-2,5-diene-1,4-dione protons appear as singlets, while benzoic acid protons show splitting patterns dependent on substitution .

Advanced Research Questions

Q. What mechanisms explain the regiodivergent reactivity of cyclohexa-2,5-diene-1,4-dione in nucleophilic additions with aromatic amines?

- Methodological Answer : Density functional theory (DFT) studies reveal that electron-withdrawing substituents on the quinone ring direct nucleophilic attack to the meta position, while electron-donating groups favor para addition. For example, 3-bromo-5-methoxy derivatives exhibit regioselectivity due to bromine's inductive effects stabilizing transition states at specific positions . Kinetic experiments under varying pH and temperature conditions further validate computational predictions .

Q. How does the stability of benzoic acid–cyclohexa-2,5-diene-1,4-dione vary under oxidative vs. reductive environments, and what analytical methods track degradation?

- Methodological Answer : Cyclohexa-2,5-diene-1,4-dione is prone to reduction to hydroquinone derivatives in the presence of ascorbic acid or glutathione, detectable via UV-Vis spectroscopy (loss of 250–300 nm absorbance) . Oxidative degradation under UV light forms polymeric byproducts, monitored via gel permeation chromatography (GPC). Stability studies recommend inert atmospheres (N) and antioxidants like BHT for storage .

Q. What metabolic pathways are implicated in the bioactivity of quinone-containing complexes like benzoic acid–cyclohexa-2,5-diene-1,4-dione?

- Methodological Answer : Metabolomic studies on related compounds (e.g., thymoquinone) show cytochrome P450-mediated oxidation to 2-(1-aminoethyl)-5-methyl derivatives, altering redox activity . LC-MS/MS tracks metabolites in Mycobacterium tuberculosis models, revealing NADH dehydrogenase inhibition as a key antimycobacterial mechanism . For benzoic acid hybrids, isotopic labeling (-quinone) can clarify metabolic fates .

Data Contradiction and Resolution

Q. How can conflicting spectroscopic data for quinone derivatives across studies be reconciled?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects (DMSO vs. CDCl) or tautomerism. For example, enol-keto equilibria in cyclohexa-2,5-diene-1,4-dione derivatives cause peak splitting. Variable-temperature NMR and deuterium exchange experiments resolve such ambiguities . Cross-validation with X-ray crystallography (where feasible) provides definitive structural assignments .

Q. Why do reported yields for benzoic acid–quinone complexes vary significantly between synthetic protocols?

- Methodological Answer : Yield variations (e.g., 29–45%) stem from differences in purification methods (e.g., column chromatography vs. recrystallization) and side reactions like dimerization. Optimization via Design of Experiments (DoE) identifies critical factors: reaction time, catalyst loading (e.g., DDQ for dehydrogenation ), and workup protocols. LC-MS monitoring of intermediates helps minimize byproduct formation .

Experimental Design Considerations

Q. What safety protocols are essential when handling cyclohexa-2,5-diene-1,4-dione derivatives?

- Methodological Answer : Despite low acute toxicity (per SDS data ), prolonged exposure to quinones may cause skin/eye irritation. Use PPE (nitrile gloves, EN 166-certified goggles) and engineering controls (fume hoods) during synthesis. Avoid aqueous waste disposal; instead, neutralize with 10% NaOH and incinerate .

Q. How can computational modeling guide the design of benzoic acid–quinone complexes with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., M. tuberculosis enzymes ). QSAR models correlate substituent electronegativity with antibacterial potency, prioritizing nitro or methoxy groups for synthesis . MD simulations assess stability in lipid bilayers, informing pharmacokinetic optimization .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (Ethanol, 80°C) | 45.3% | |

| HRMS Accuracy | Δm/z = 0.0009 | |

| IR Carbonyl Stretch | 1644–1664 cm | |

| Metabolic Half-Life (TQ) | >97% remaining after 24h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.